molecular formula C6H4BrNS B8788651 4-Bromo-3-methylthiophene-2-carbonitrile CAS No. 266338-06-1

4-Bromo-3-methylthiophene-2-carbonitrile

Cat. No.: B8788651
CAS No.: 266338-06-1
M. Wt: 202.07 g/mol
InChI Key: MVIGORNHBUACNU-UHFFFAOYSA-N
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Description

4-Bromo-3-methylthiophene-2-carbonitrile is a useful research compound. Its molecular formula is C6H4BrNS and its molecular weight is 202.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

266338-06-1

Molecular Formula

C6H4BrNS

Molecular Weight

202.07 g/mol

IUPAC Name

4-bromo-3-methylthiophene-2-carbonitrile

InChI

InChI=1S/C6H4BrNS/c1-4-5(7)3-9-6(4)2-8/h3H,1H3

InChI Key

MVIGORNHBUACNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1Br)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

reacting 4,5-dibromo-2-cyano-3-methylthiophene with zinc dust to provide the required 4-bromo-2-cyano-3-methylthiophene starting material;
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 0.400 g (1.42 mmol) of 4,5-dibromo-3-methyl-2-thiophenecarbonitrile, 0.186 g (2.85 mmol) of zinc dust, 4 mL of acetic acid and 1 mL of water was heated at 100-105° C. for 45 minutes. After cooling, the solvents were removed under reduced pressure and the residue was dissolved in 10 mL of ether and washed with water (2×5 mL) and dilute, aqueous sodium carbonate solution (1×5 mL). After drying (sodium sulfate), the ether was removed on the rotovap to afford 0.276 g (96%) of an off-white solid: mp 54-58° C.; 1H NMR (CDCl3) 7.47 (s, 1H, ring-H) and 2.42 (s, 3H, CH3); GC-MS (EI) 201/203 (M+).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.186 g
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods III

Procedure details

A mixture of 2,4-dibromo-3-methylthiophene (20.0 g, 78.1 mmol) and CuCN (6.30 g, 70.3 mmol) in 150 mL of DMF was stirred at reflux for 4 hours before cooling down. The reaction mixture was poured into 1 L of ether with stirring and the precipitate was removed by filtration. The filtrate was washed with water (100 mL×3), brine (100 mL), dried over anhydrous Na2SO4 and concentrated. The residue was purified by silica column chromatography (petrol ether:EtOAc=50:1) to afford 4-bromo-3-methylthiophene-2-carbonitrile.
Quantity
20 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

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